molecular formula C17H18FNO2 B078477 N-(4-Butoxyphenyl)-4-fluorobenzamide CAS No. 5309-26-2

N-(4-Butoxyphenyl)-4-fluorobenzamide

Cat. No.: B078477
CAS No.: 5309-26-2
M. Wt: 287.33 g/mol
InChI Key: LBGPPSXOQOAFCI-UHFFFAOYSA-N
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Description

N-(4-Butoxyphenyl)-4-fluorobenzamide is a benzamide derivative characterized by a 4-fluorobenzoyl group linked to a 4-butoxyphenylamine moiety. The butoxy (-OC₄H₉) substituent on the phenyl ring introduces steric bulk and lipophilicity, which can influence solubility, bioavailability, and receptor interactions. This compound belongs to a broader class of fluorinated benzamides, which are often explored for their pharmacological and material science applications due to the electron-withdrawing nature of the fluorine atom and its ability to modulate electronic and steric properties .

Properties

CAS No.

5309-26-2

Molecular Formula

C17H18FNO2

Molecular Weight

287.33 g/mol

IUPAC Name

N-(4-butoxyphenyl)-4-fluorobenzamide

InChI

InChI=1S/C17H18FNO2/c1-2-3-12-21-16-10-8-15(9-11-16)19-17(20)13-4-6-14(18)7-5-13/h4-11H,2-3,12H2,1H3,(H,19,20)

InChI Key

LBGPPSXOQOAFCI-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Core

Fluorinated benzamides exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:

Substituents on the Benzamide Moiety
  • 4-Fluoro vs. 4-Chloro: N-(4-Butoxyphenyl)-4-chlorobenzamide: Replacing fluorine with chlorine increases molecular weight and polarizability but reduces electronegativity. N-(4-chloro-1,3-benzothiazol-7-yl)-4-fluorobenzamide: Incorporation of a benzothiazole ring introduces heterocyclic rigidity, which can improve metabolic stability. This compound has a molecular weight of 306.74 g/mol and a logP of 3.68, indicating higher lipophilicity compared to the butoxyphenyl derivative .
Substituents on the Aniline Ring
  • Butoxy (-OC₄H₉) vs. Methoxy (-OCH₃) :
    • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : The methoxy group is smaller and less lipophilic than butoxy, leading to differences in crystal packing (e.g., two molecules per asymmetric unit in the butoxy derivative vs. one in methoxy analogs) .
    • N-(4-Fluorophenyl)-4-fluorobenzamide : Removal of the butoxy group simplifies the structure, reducing steric bulk and altering solubility. Such modifications are critical in drug design for optimizing pharmacokinetics .
Enzyme Inhibition
  • Flurofamide (N-[diaminophosphinyl]-4-fluorobenzamide): A potent urease inhibitor, effective at 10 µM against Ureaplasma urealyticum. The diamino phosphoryl group enhances specificity, making it 1000x more active than acetohydroxamic acid .
  • N-(1-acetylpiperidin-4-yl)-4-fluorobenzamide : Promotes ocular neuritogenesis and is patented for treating visual dysfunction. The acetylpiperidine moiety likely enhances blood-brain barrier penetration .
Metal Complexation
  • N-(Dimethylcarbamothioyl)-4-fluorobenzamide: Forms stable Ni(II) and Cu(II) complexes via bidentate coordination (thiocarbonyl and carbonyl groups).
Structural and Spectroscopic Properties
  • Thiourea Derivatives (e.g., N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide) : Exhibit distinct hydrogen-bonding networks in crystal structures, influencing solubility and stability. Hirshfeld surface analyses reveal intermolecular interactions dominated by H···F and H···Cl contacts .

Key Research Findings

Electronic Effects : The 4-fluoro substituent stabilizes the benzamide core via electron withdrawal, enhancing resonance and altering dipole moments. This is critical for interactions with biological targets like enzymes or receptors .

Steric Considerations : The butoxy group’s bulkiness can hinder crystallization or receptor binding but improves membrane permeability. For example, the methoxy analog (4MNB) crystallizes with fewer molecules per asymmetric unit due to reduced steric demands .

Biological Specificity : Modifications like the thiourea group () or acetylpiperidine () introduce unique pharmacophores, enabling target-specific applications ranging from antimicrobials to neurotherapeutics.

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